![molecular formula C24H16N2O3S2 B12577389 N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide CAS No. 355022-71-8](/img/structure/B12577389.png)
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes nitro, sulfanyl, and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final step involves the attachment of sulfanyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The ethynyl groups can participate in covalent bonding with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-Nitro-2,5-bis[(4-mercaptophenyl)ethynyl]phenyl}acetamide: Similar structure but with mercapto groups instead of sulfanyl groups.
N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide: Contains an aminophenyl sulfonyl group instead of nitro and ethynyl groups.
Uniqueness
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is unique due to its combination of nitro, sulfanyl, and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
355022-71-8 |
|---|---|
Formule moléculaire |
C24H16N2O3S2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[4-nitro-2,5-bis[2-(4-sulfanylphenyl)ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C24H16N2O3S2/c1-16(27)25-23-14-20(9-3-18-6-12-22(31)13-7-18)24(26(28)29)15-19(23)8-2-17-4-10-21(30)11-5-17/h4-7,10-15,30-31H,1H3,(H,25,27) |
Clé InChI |
NZKZKAFGQMUTNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)C#CC2=CC=C(C=C2)S)[N+](=O)[O-])C#CC3=CC=C(C=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


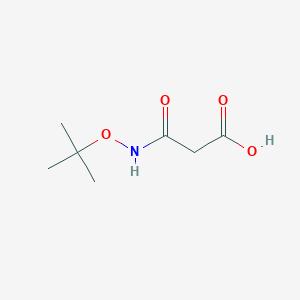
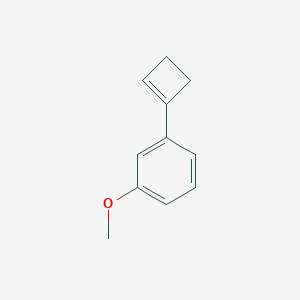
methanone](/img/structure/B12577317.png)
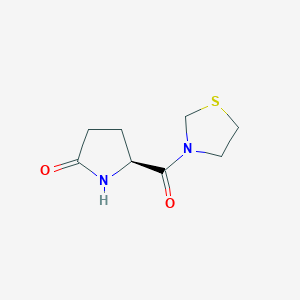
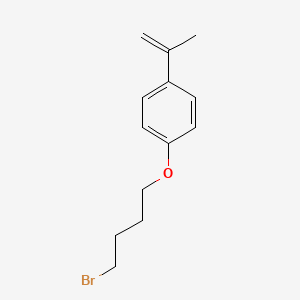
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
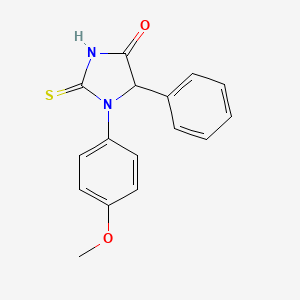
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
